molecular formula C15H19N3OS B2389587 N-(1-cyanocyclohexyl)-N-methyl-2-(pyridin-2-ylsulfanyl)acetamide CAS No. 1209355-77-0

N-(1-cyanocyclohexyl)-N-methyl-2-(pyridin-2-ylsulfanyl)acetamide

Cat. No.: B2389587
CAS No.: 1209355-77-0
M. Wt: 289.4
InChI Key: GHBLTHFDVCDPST-UHFFFAOYSA-N
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Description

N-(1-cyanocyclohexyl)-N-methyl-2-(pyridin-2-ylsulfanyl)acetamide is a complex organic compound characterized by its unique structure, which includes a cyanocyclohexyl group, a methyl group, and a pyridin-2-ylsulfanyl group attached to an acetamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-cyanocyclohexyl)-N-methyl-2-(pyridin-2-ylsulfanyl)acetamide typically involves multiple steps, starting with the preparation of the cyanocyclohexyl precursor. This precursor is then reacted with N-methyl-2-(pyridin-2-ylsulfanyl)acetamide under specific conditions to form the desired compound. The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile, and catalysts like triethylamine or pyridine to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the compound, while also optimizing reaction times and reducing waste.

Chemical Reactions Analysis

Types of Reactions

N-(1-cyanocyclohexyl)-N-methyl-2-(pyridin-2-ylsulfanyl)acetamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles such as halides or amines.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide

    Reducing agents: Lithium aluminum hydride, sodium borohydride

    Nucleophiles: Halides, amines

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with additional functional groups, while reduction may produce simpler, reduced forms of the compound.

Scientific Research Applications

N-(1-cyanocyclohexyl)-N-methyl-2-(pyridin-2-ylsulfanyl)acetamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activity, including its effects on cellular processes and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, such as its ability to modulate specific biochemical pathways or its use as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials, including polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-(1-cyanocyclohexyl)-N-methyl-2-(pyridin-2-ylsulfanyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and influencing various biochemical processes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

N-(1-cyanocyclohexyl)-N-methyl-2-(pyridin-2-ylsulfanyl)acetamide can be compared with other similar compounds, such as:

  • N-(1-cyanocyclohexyl)-2-[(4-methyl-5-pyridin-3-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide
  • N-(1-cyanocyclohexyl)-2-(3-{[(pyridin-2-yl)amino]methyl}pyrrolidin-1-yl)acetamide

These compounds share structural similarities but differ in their specific functional groups and overall chemical properties

Properties

IUPAC Name

N-(1-cyanocyclohexyl)-N-methyl-2-pyridin-2-ylsulfanylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3OS/c1-18(15(12-16)8-4-2-5-9-15)14(19)11-20-13-7-3-6-10-17-13/h3,6-7,10H,2,4-5,8-9,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHBLTHFDVCDPST-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C(=O)CSC1=CC=CC=N1)C2(CCCCC2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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